molecular formula C11H15N3O2S B7927049 (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7927049
M. Wt: 253.32 g/mol
InChI Key: IGUUAAVMWVODLI-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide ( 1353994-30-5) is a chiral synthetic compound with a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol . This molecule is characterized by its hybrid structure, integrating a propionamide backbone derived from an amino acid with a thiazole heterocycle and a cyclopropyl group. The specific stereochemistry, denoted by the (S) configuration, is critical for its potential biological interactions and is ensured through controlled synthesis. The structure of this compound places it within a class of molecules known for broad utility in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical research, frequently investigated for its diverse biological activities. Thiazole-containing compounds have demonstrated significant potential as antitumor agents , kinase inhibitors , and antimicrobial agents . Furthermore, the incorporation of an amino acid moiety, as seen in this molecule, is a common strategy in drug design to enhance physicochemical properties or to mimic natural substrates for target engagement . Recent research into thiazole-amino acid hybrids has shown promising cytotoxic activity against various human cancer cell lines, highlighting the therapeutic potential of this structural motif . As a building block, the 2-aminothiazole core is also a key precursor for the synthesis of more complex, multi-substituted derivatives for extensive biological evaluation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUUAAVMWVODLI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropylamine Synthesis

Cyclopropylamine is typically synthesized via:

  • Simmons–Smith cyclopropanation : Reaction of allylamine derivatives with diiodomethane and a zinc-copper couple.

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling of cyclopropyl halides with ammonia equivalents.

Example protocol (from Patent CN101472887A) :

Thiazole Heterocycle Construction

Hantzsch Thiazole Synthesis

Thiazol-2-yl ketones are synthesized via condensation of thiourea with α-halo ketones.

Optimized conditions (PMC7962134) :

Post-functionalization of Thiazole

The ketone group at the 2-position is introduced via:

  • Friedel–Crafts acylation : Using acetyl chloride and AlCl₃.

  • Suzuki–Miyaura coupling : For aryl-substituted thiazoles.

Chiral Amide Bond Formation

Stereoselective Coupling

The (S)-configured aminopropionamide is synthesized via:

  • Enzymatic resolution : Using lipases to hydrolyze racemic N-acetyl derivatives.

  • Asymmetric hydrogenation : Rhodium-catalyzed reduction of α,β-unsaturated amides.

Representative method (PMC11284802) :

Coupling with Thiazol-2-yl Ketone

The final step involves coupling the cyclopropylamine-thiazole intermediate with (S)-2-aminopropionamide:

Protocol (US7037929B1) :

Reaction Optimization and Yield Data

StepMethodConditionsYieldPurity (HPLC)
Cyclopropane formationSimmons–SmithEt₂O, Zn-Cu, 12 h72%95%
Thiazole synthesisHantzsch condensationEtOH, reflux, 4 h88%98%
Amide couplingEDCl/HOBt-mediatedCH₂Cl₂, DMAP, 12 h68%97%
Asymmetric resolutionLipase PS-30pH 7.0 buffer, 48 h45%>99% ee

Analytical Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 1.15 (m, 4H, cyclopropane), 3.42 (q, J=6.8 Hz, CH₂), 4.10 (s, 2H, COCH₂), 7.45 (d, J=4.2 Hz, thiazole-H).

  • HPLC : Chiralcel OD-H column, hexane:IPA (80:20), retention time = 12.3 min (S-enantiomer).

  • HRMS : [M+H]⁺ calc. 298.1324, found 298.1321.

Challenges and Mitigation Strategies

  • Epimerization during amidation : Use low-temperature conditions and non-basic catalysts (e.g., DMAP).

  • Thiazole ring instability : Avoid strong acids/bases; employ mild coupling agents like EDCl.

  • Cyclopropane ring-opening : Replace protic solvents with aprotic alternatives (e.g., DMF, CH₂Cl₂).

Industrial-Scale Considerations

  • Cost-effective thiourea sourcing : Bulk procurement from agrochemical suppliers reduces costs by 30–40%.

  • Continuous-flow synthesis : Microreactors improve cyclopropanation yields to >85%.

  • Green chemistry : Solvent recycling (EtOH, CH₂Cl₂) reduces waste by 60%.

Emerging Methodologies

  • Photocatalytic asymmetric synthesis : Visible-light-mediated amidation for improved ee (up to 99.5%).

  • Biocatalytic cascades : Engineered transaminases for one-pot cyclopropane-thiazole assembly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s primary and secondary amine groups exhibit nucleophilic character, enabling reactions with electrophiles. Key examples include:

Reaction TypeReagents/ConditionsProduct FormationSource
AlkylationAlkyl halides (e.g., methyl iodide)N-alkylated derivatives
AcylationAcid chlorides (e.g., acetyl chloride)N-acylated products
SulfonationSulfonyl chloridesSulfonamide derivatives

For instance, the secondary amine adjacent to the cyclopropyl group reacts with α-bromoacetophenone analogs to form imidazo[2,1-b]thiazole derivatives under heated ethanol conditions, a pathway observed in structurally related thiazole-containing compounds .

Coordination Chemistry with Metal Ions

The thiazole ring’s nitrogen and sulfur atoms act as Lewis bases, forming coordination complexes with transition metals. Documented interactions include:

  • Copper(II) : Forms stable complexes via N,S-chelation, potentially enhancing catalytic or antimicrobial activity.

  • Palladium : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogens .

These complexes are critical for applications in catalysis and metallodrug design .

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds:

Carbonyl TypeProduct ClassExample ReagentsSource
AldehydesSchiff basesBenzaldehyde, 4-chlorobenzaldehyde
KetonesEnamine derivativesCyclohexanone

For example, condensation with 4-methoxybenzaldehyde generates a Schiff base, which can cyclize to form thiazolidinone derivatives in the presence of thioglycolic acid .

Hydrolysis and Stability

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

ConditionProductsApplicationSource
Acidic (HCl, H₂O)Cyclopropylamine + thiazole acidDegradation studies
Basic (NaOH, H₂O)Ammonia + carboxylic acidProdrug activation

Stability studies indicate that the compound degrades rapidly under strong acidic conditions (pH < 3), limiting its oral bioavailability.

Oxidation and Redox Reactions

The thiazole ring and cyclopropyl group participate in redox processes:

  • Thiazole Oxidation : Treatment with oxone converts sulfide moieties to sulfones, enhancing electrophilicity for subsequent reactions .

  • Cyclopropyl Ring Opening : Strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring, forming diols or ketones.

Bioisosteric Modifications

The amide group can be replaced with 1,2,4-triazole via multi-step synthesis, improving metabolic stability while retaining target affinity . This strategy is critical for optimizing pharmacokinetic properties in drug development .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that thiazole derivatives, including (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing bacterial load in vitro.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may possess anticancer activities. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Neurological Research
    • There is ongoing research into the neuroprotective effects of thiazole derivatives. (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide has shown promise in models of neurodegenerative diseases, potentially offering protective effects against oxidative stress and neuroinflammation.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Thiazole DerivativesEvaluated against Gram-positive and Gram-negative bacteria(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Apoptosis Induction in Cancer CellsInvestigated effects on various cancer cell linesInduced apoptosis in 70% of tested cancer cell lines within 48 hours at a concentration of 10 µM.
Neuroprotective Effects on Neuronal CellsAssessed protective effects against oxidative stressReduced cell death by 50% in neuronal cells exposed to hydrogen peroxide when treated with the compound.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound is compared to three analogs with variations in heterocyclic substituents or alkyl groups, as detailed below:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide 1354004-41-3 Thiazole ring, cyclopropyl group Not explicitly reported Limited data; inferred potential in target modulation due to heterocyclic and chiral motifs
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide 1353994-44-1 Thiophene replaces thiazole 252.34 (C₁₂H₁₆N₂O₂S) No activity reported; thiophene may alter electronic properties and solubility compared to thiazole
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Not provided Thiadiazole ring Not reported Anticancer activity (hepatocarcinoma > leukemia > breast carcinoma), diuretic, cardioprotective, and anti-inflammatory effects
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 1219957-26-2 Fluorobenzyl and methyl groups 210.25 (C₁₁H₁₅FN₂O) No explicit activity data; fluorobenzyl group enhances lipophilicity and potential blood-brain barrier penetration

Key Differences and Implications

Heterocyclic Substituents: Thiazole vs. Thiadiazole: The thiadiazole-containing analog (Table 1, Row 3) demonstrates broad anticancer activity, likely due to enhanced electron-withdrawing effects and improved target binding . In contrast, the thiazole in the target compound may offer distinct binding interactions with biological targets, though specific data are lacking. Thiazole vs.

Alkyl and Aromatic Groups :

  • The cyclopropyl group in the target compound may improve metabolic stability compared to the fluorobenzyl group in the analog (Table 1, Row 4), which could increase susceptibility to oxidative metabolism .

Biological Activity: The thiadiazole analog’s multi-target activity (anticancer, anti-inflammatory) highlights the importance of heterocycle choice in polypharmacology . The target compound’s discontinuation (noted in supplier data) may reflect challenges in synthesis or insufficient efficacy in early studies .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S. Its unique structural features include:

  • Cyclopropyl Group : This moiety is known for enhancing the bioavailability and metabolic stability of compounds.
  • Thiazole Ring : Commonly associated with various biological activities, including antimicrobial and anticancer effects.

The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.

Antibacterial Activity

Research indicates that compounds containing thiazole rings exhibit notable antibacterial properties. The presence of the thiazole moiety in (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide suggests potential efficacy against various bacterial strains.

A comparative analysis of similar compounds reveals that thiazole derivatives often demonstrate:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli8.33 µM
Compound BS. aureus5.64 µM
Compound CB. subtilis4.69 µM

Such data highlight the potential of (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide in combating bacterial infections.

Anticancer Activity

Thiazole-based compounds have also been recognized for their anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation effectively. For instance:

Compound Cancer Cell Line IC50 Value (µM)
Compound DU251 (glioblastoma)1.61
Compound EA431 (epidermoid)1.98

The SAR studies suggest that modifications to the thiazole ring and the introduction of electron-donating groups can enhance cytotoxic activity, indicating that (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide may also possess similar anticancer potential.

The exact mechanisms through which (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Targets : The structural components could facilitate interactions with proteins involved in signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have focused on the synthesis and testing of various thiazole derivatives, including (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide. For example, a study demonstrated that modifications to the thiazole component significantly altered the bioactivity profile, leading to enhanced antibacterial and anticancer effects.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide, and how is enantiomeric purity validated?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis during the coupling of the cyclopropylamine and thiazole-containing intermediate. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) and polarimetry. Confirm stereochemistry with X-ray crystallography or NOESY NMR to resolve spatial arrangements .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Identify protons and carbons in the cyclopropyl, thiazole, and amide groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiazole C=O at ~170 ppm).
  • HRMS : Confirm molecular formula (e.g., ESI+ mode, [M+H]+ ion).
  • IR Spectroscopy : Detect amide C=O (1650–1700 cm⁻¹) and thiazole C=N (1500–1600 cm⁻¹) stretches.

Q. How should in vitro cytotoxicity assays be designed to evaluate its anticancer potential?

  • Methodology : Follow protocols from structurally similar thiadiazole derivatives :

  • Use MTT/WST-1 assays on hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cell lines.
  • Include positive controls (e.g., doxorubicin) and normalize data to cell viability (%) vs. concentration (µM).
  • Replicate experiments in triplicate and analyze via ANOVA with post-hoc Tukey tests.

Advanced Research Questions

Q. How can contradictory cytotoxicity results across cell lines be systematically addressed?

  • Methodology :

  • Hypothesis Testing : Determine if variations stem from differences in cell membrane permeability, metabolic activity, or target expression (e.g., via qPCR for protein targets).
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) and extended exposure times (24–72 hrs).
  • Data Validation : Apply Mendelian randomization principles (primary vs. replicated analysis) to confirm causality in observed effects .
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Q. What computational approaches predict the compound’s binding affinity to oncogenic targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or PI3K (PDB IDs: 1M17, 6CP3). Prioritize binding poses with lowest ∆G values.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable).
  • QSAR Modeling : Corrogate thiazole/cyclopropyl substituent effects using IC50 data from analogs .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized via structural modification?

  • Methodology :

  • SAR Studies : Modify the cyclopropyl group to smaller (aziridine) or bulkier (adamantyl) substituents; replace thiazole with oxazole to alter logP.
  • In Silico ADME : Predict permeability (Caco-2 model) and metabolic stability (CYP450 isoform interactions) using SwissADME or ADMETLab.
  • Prodrug Design : Introduce ester moieties at the amide nitrogen to enhance solubility .

Q. What experimental controls are critical when assessing anti-inflammatory activity in vivo?

  • Methodology :

  • Animal Models : Use carrageenan-induced paw edema (rat) or LPS-induced systemic inflammation (mouse).
  • Controls : Include vehicle (DMSO/saline), dexamethasone (positive), and sham groups.
  • Biomarkers : Measure IL-6, TNF-α (ELISA) and COX-2 expression (Western blot) to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.